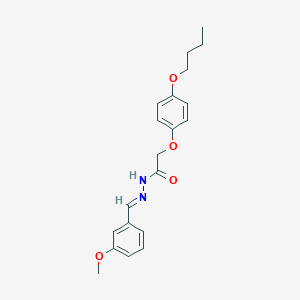![molecular formula C21H24N4S B3868750 3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3868750.png)
3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a complex organic compound that features a piperidine ring, a triazole ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Thione Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various neurotransmitter systems.
Biological Research: It is used as a tool compound to study the biological pathways involving piperidine and triazole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:
Neurotransmitter Systems: The compound may act as a modulator of dopamine and serotonin systems.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Receptor Binding: The compound can bind to specific receptors in the brain, influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the triazole and thione groups.
1-Benzyl-4-piperidylmethanol: Similar structure but with a hydroxyl group instead of the triazole-thione moiety.
Uniqueness
3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is unique due to the combination of the piperidine, triazole, and thione functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4S/c26-21-23-22-20(25(21)19-9-5-2-6-10-19)16-24-13-11-18(12-14-24)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCBGMLAIJYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NNC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
![3-(3,4-difluorophenyl)-5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3868689.png)
![2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B3868697.png)

![2-chloro-N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3868707.png)
![N'-[(1E)-2-phenylpropylidene]-1H-indole-3-carbohydrazide](/img/structure/B3868712.png)

![ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE](/img/structure/B3868719.png)
![2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol](/img/structure/B3868722.png)
![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B3868739.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenyl)acetamide](/img/structure/B3868743.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3868764.png)
